molecular formula C19H12F2N4O B11083679 6-Amino-3,4-bis(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3,4-bis(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11083679
M. Wt: 350.3 g/mol
InChI Key: OZDIDZUEUZLQPQ-UHFFFAOYSA-N
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Description

6-Amino-3,4-bis(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and bioactivity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3,4-bis(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide typically involves a multi-component reaction. One common method is the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in aqueous media without the use of a catalyst . This method is advantageous due to its mild conditions, high yields, and environmentally benign procedure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3,4-bis(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Amino-3,4-bis(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-amino-3,4-bis(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to various receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3,4-bis(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is unique due to its specific substitution pattern and the presence of fluorine atoms, which enhance its stability and bioactivity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H12F2N4O

Molecular Weight

350.3 g/mol

IUPAC Name

6-amino-3,4-bis(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C19H12F2N4O/c20-12-5-1-10(2-6-12)15-14(9-22)18(23)26-19-16(15)17(24-25-19)11-3-7-13(21)8-4-11/h1-8,15H,23H2,(H,24,25)

InChI Key

OZDIDZUEUZLQPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)F)N)C#N)F

Origin of Product

United States

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